Methyl 3-amino-4-methoxy-3-methylbutanoate
Description
Methyl 3-amino-4-methoxy-3-methylbutanoate is a multifunctional ester featuring an amino group, methoxy substituent, and methyl branching on a butanoate backbone. The compound’s functional groups suggest utility as an intermediate in pharmaceuticals or agrochemicals, particularly in heterocyclic synthesis (see §4, §7) .
Properties
IUPAC Name |
methyl 3-amino-4-methoxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(8,5-10-2)4-6(9)11-3/h4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTILKYWBGWRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856795 | |
| Record name | Methyl 3-amino-4-methoxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376218-63-1 | |
| Record name | Methyl 3-amino-4-methoxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4-methoxy-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 3-amino-4-methoxy-3-methylbutanoate is a compound with significant biological activity, particularly in the context of its interaction with various molecular targets, enzymatic pathways, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, stability studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Facilitates hydrogen bonding and ionic interactions.
- Methoxy Group : Enhances hydrophobic interactions, influencing binding affinities.
- Branched Alkyl Chain : Contributes to its unique chemical reactivity and biological properties.
The compound's molecular formula is with a molecular weight of approximately 159.23 g/mol. Its structural uniqueness allows it to participate effectively in protein-ligand interactions, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is significant in modulating various biochemical pathways.
- Receptor Modulation : It interacts with cellular receptors, which can influence signal transduction pathways and affect cellular functions.
Biological Activity Overview
The biological activities of this compound include:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against viruses such as Hepatitis B Virus (HBV). For instance, related compounds have shown IC50 values indicating effective inhibition of viral replication .
- Enzymatic Stability : Research indicates that the stability of prodrugs containing similar structures increases with the length of the linker used in their synthesis. This stability is crucial for ensuring effective delivery and action within biological systems .
- Potential Therapeutic Applications : As a beta amino acid, it may serve as a precursor in metabolic pathways and has been explored for its therapeutic potential in drug development.
Stability Studies
A study evaluating the chemical stability of prodrugs at various pH levels found that this compound derivatives maintained stability at acidic pH compared to basic conditions. The half-life of these compounds was significantly prolonged at physiological pH (7.4), suggesting favorable conditions for therapeutic applications .
Antiviral Efficacy
In vitro studies have demonstrated that related compounds exhibit potent antiviral activity against HBV. For example, a derivative showed an IC50 value of 1.99 µM against wild-type HBV, indicating strong antiviral potential that warrants further investigation into its mechanism and efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50/Effect |
|---|---|---|
| Antiviral | Inhibition of HBV replication | IC50: 1.99 µM (wild-type) |
| Enzymatic Stability | Stability at physiological pH | Half-life > 12 hours at pH 7.4 |
| Therapeutic Potential | Role as a precursor in metabolic pathways | Under investigation |
Scientific Research Applications
Synthetic Chemistry
Methyl 3-amino-4-methoxy-3-methylbutanoate serves as a versatile building block in synthetic chemistry. It is utilized for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to modify its structure for specific applications.
Biological Studies
In biological research, this compound has been employed to study enzyme-substrate interactions. It acts as a probe in biochemical assays, helping researchers understand metabolic pathways and enzyme mechanisms. For instance, it has been used to investigate the inhibition of specific enzymes involved in bacterial virulence factors.
Pharmaceutical Development
This compound is being explored as a potential drug intermediate in pharmaceutical research. Its ability to inhibit certain enzymes makes it a candidate for developing therapeutic agents targeting diseases related to enzyme dysfunction.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Concentration | Effect |
|---|---|---|
| Pendergrass et al. (2024) | 50 μM | ~50% inhibition of enzyme secretion |
| Laboratory Assays | Varies | Inhibition of T3SS activity in pathogenic bacteria |
These studies indicate that at specific concentrations, the compound can significantly inhibit enzyme activity, demonstrating its potential therapeutic applications.
Comparison with Similar Compounds
Substituent Analysis
The table below compares substituents in Methyl 3-amino-4-methoxy-3-methylbutanoate (target) and related compounds:
Key Observations :
- Aromatic analogs like Methyl 4-methoxycarbonylbenzoylacetate exhibit higher rigidity and melting points (83–86°C) due to planar benzoyl groups, whereas aliphatic esters with amino groups may have lower melting points .
Physical and Chemical Properties
Notes:
- The hydrochloride salt of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate demonstrates enhanced solubility in polar solvents, suggesting that protonation of the amino group in the target compound could similarly improve aqueous compatibility .
- Methoxy groups (as in 3-methyl-3-methoxybutanol) reduce volatility compared to non-oxygenated analogs, implying the target compound may have moderate vapor pressure .
Preparation Methods
Esterification and Functional Group Introduction
One common approach begins with an amino acid such as isoleucine, which undergoes diazotization followed by esterification to introduce the methyl ester group.
- Example: Isoleucine is treated with sodium nitrite in acidic conditions at 0°C to form an intermediate, which is then esterified using allyl bromide in the presence of potassium carbonate and tetrabutylammonium bromide as phase transfer catalyst.
- Conditions: Room temperature stirring for 16 hours.
- Yield: Approximately 60% over two steps.
- Purification: Flash chromatography using petroleum ether/ethyl acetate (30:1) as eluent.
This step yields 2-hydroxy-3-methyl-pentanoic acid allyl ester, a key intermediate for further functionalization.
Amide Coupling and Protection
The hydroxyl ester intermediate is then coupled with protected amino acid derivatives such as N-methyl-N-BOC valine using coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts like 4-pyrrolidinopyridine.
- Conditions: Anhydrous dichloromethane solvent, room temperature, 24 hours.
- Purification: Extraction and drying over sodium sulfate.
- Outcome: Formation of protected amide intermediates suitable for subsequent transformations.
Methoxylation and Amination via Aromatic Substitutions
Another synthetic strategy involves the preparation of 3-amino-4-methoxybenzanilide derivatives, which share structural motifs with the target compound.
- Step 1: Preparation of 3-nitro-4-chlorobenzoyl aniline by reacting 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene or other solvents under heating (70-130°C) with thionyl chloride or triphenyl phosphite as activating agents.
- Yield: 88-97% with purity around 98-99%.
- Step 2: Etherification of the chloro group with sodium or potassium methoxide in methanol under reflux for 8 hours to yield 3-nitro-4-methoxybenzoyl aniline.
- Yield: 94-95% with purity around 99%.
- Step 3: Reduction of the nitro group to amino group using hydrazine hydrate with ferrous oxide catalyst at 55-60°C under reflux for 3 hours.
- Yield: 94-95% with purity 99.5%.
- Final Product: 3-amino-4-methoxyl benzanilide, a close analog to the target compound.
Summary Table of Key Preparation Steps
Research Findings and Analytical Data
- Purity and Yield: The described methods achieve high purity (>98%) and high yields (above 90%) when optimized for reaction time, temperature, and reagent stoichiometry.
- Reaction Monitoring: TLC and NMR spectroscopy are routinely used to monitor reaction progress and confirm product structures.
- Catalysts and Solvents: Use of specific catalysts like ferrous oxide and solvents such as chlorobenzene or methanol are crucial for selectivity and efficiency.
- Scalability: The methods have been demonstrated in large-scale reaction vessels (up to 1000 L), indicating industrial applicability.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for Methyl 3-amino-4-methoxy-3-methylbutanoate, and what critical reaction parameters require optimization?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling amino and methoxy groups onto a butanoate backbone. For example, analogous compounds like methyl 3-amino-4-methoxybenzoate are synthesized via nucleophilic substitution or condensation reactions under controlled temperatures (0°C to room temperature) using catalysts like CSA (camphorsulfonic acid) . Key parameters include solvent choice (e.g., dichloromethane), reaction time (1–24 hours), and stoichiometric ratios of reagents like trichloroacetimidate derivatives. Purification via silica gel chromatography (as in ) ensures removal of byproducts.
Q. How can researchers achieve high purity during synthesis, particularly for stereochemically sensitive intermediates?
- Methodological Answer : Chromatographic techniques (e.g., flash chromatography) are critical, as demonstrated in the isolation of (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate with >94% yield . For amino esters, protecting groups (e.g., benzyloxycarbonyl in ) prevent undesired side reactions. Monitoring via TLC and optimizing eluent ratios (e.g., ethyl acetate/hexane) are essential. Recrystallization or distillation may further enhance purity, depending on the compound’s solubility and thermal stability.
Q. What analytical methods are recommended for structural confirmation of this compound?
- Methodological Answer :
- 1H-NMR : Protons on the methoxy (δ ~3.7–3.9 ppm) and amino groups (δ ~1.9–2.5 ppm) are diagnostic. For example, methyl esters in similar compounds show singlet peaks at δ 3.79 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₁₅NO₃ requires m/z 173.1052 for [M+H]⁺).
- Polarimetry : If chiral centers are present, optical rotation measurements (e.g., using (S)-stereoisomers as in ) validate enantiomeric purity.
Advanced Research Questions
Q. How do protecting groups influence the synthesis of amino-methoxy esters, and what are common deprotection challenges?
- Methodological Answer : Protecting groups like 4-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) are used to shield reactive amino groups during synthesis. For example, PMB-protected intermediates in are cleaved using oxidative conditions (e.g., DDQ in dichloromethane/water). Challenges include over-oxidation or incomplete deprotection, which can be mitigated by adjusting reaction time (e.g., 2–4 hours) and monitoring via LC-MS.
Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound derivatives?
- Methodological Answer : Stereocontrol often arises from chiral catalysts or substrates. For instance, DIBAL-H reduction of methyl esters (as in ) can retain configuration if performed at low temperatures (-78°C). Computational studies (e.g., DFT) may predict transition states, while kinetic resolution using enzymes (e.g., lipases) could enhance enantiomeric excess (ee) .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for structurally similar compounds?
- Methodological Answer : Discrepancies may stem from variations in solvent polarity, temperature gradients, or impurities. For example, NMR shifts for methyl 3-amino-4-methoxybenzoate (δ 3.89–3.86 ppm ) vs. methyl 3-hydroxybutanoate (δ 3.79 ppm ) highlight the need for standardized solvent conditions (e.g., DMSO-d6 vs. CDCl₃). Reproducing protocols with strict control of reaction parameters and cross-referencing multiple sources (e.g., patents and journals ) is advised.
Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?
- Methodological Answer : Amino esters are often prodrug candidates due to their hydrolytic stability and bioavailability. For example, methyl 4-cyano-4-cyclohexylbutanoate derivatives are precursors to aromatase inhibitors . Researchers can assess hydrolytic kinetics under physiological pH (e.g., pH 7.4 buffer) and evaluate cytotoxicity via cell-based assays (e.g., MTT).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
